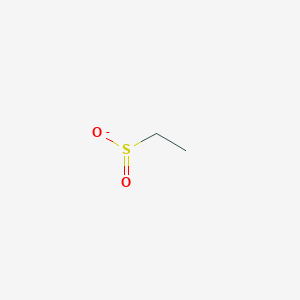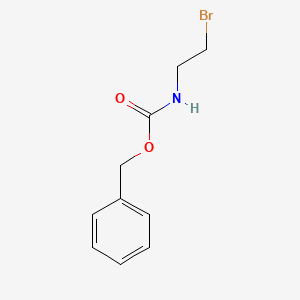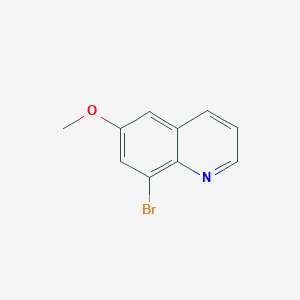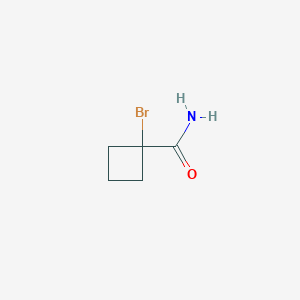
4-Bromo-2-nitrobenzonitrile
Descripción general
Descripción
4-Bromo-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2 . It is used in various scientific experiments and is a starting material for the synthesis of other chemicals like pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile . The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzonitrile consists of a benzene ring substituted with a bromo group, a nitro group, and a nitrile group . The exact mass of the molecule is 225.93779 g/mol .Chemical Reactions Analysis
4-Bromo-2-nitrobenzonitrile is highly reactive with metals and can react with water to produce hydrogen bromide and hydrogen iodide . It is also used as a reagent in organic chemistry reactions like the Sonogashira coupling reaction.Physical And Chemical Properties Analysis
4-Bromo-2-nitrobenzonitrile has a molecular weight of 227.01 g/mol . It has a high boiling point and a low vapor pressure . It is soluble in organic solvents like chloroform, acetone, and DMSO .Aplicaciones Científicas De Investigación
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
- Methods of Application: The synthesis is based on the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ. The first synthesis of 6,6′-Dibromoindigo, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .
- Results or Outcomes: The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .
Antimicrobial Properties
- Scientific Field: Microbiology
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its antimicrobial properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The 4B2MBN crystal was tested for its antimicrobial properties against Klebsiella pneumoniae, Escherichia coli, and Bacillus coagulans .
Preparation of Amidino Ureas with Antimalarial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of amidino ureas, which have been found to have antimalarial activity .
- Methods of Application: The method involves reacting an R1, R2-benzoyl chloride (where R1 is a substituent nitro group and R2 is a substituent halogen atom) with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- Results or Outcomes: The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
Optical Properties of 4B2MBN Crystal
- Scientific Field: Material Science
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its optical properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: UV-Vis analysis was used to look at the optical properties of a 4B2MBN crystal .
Preparation of Anticancer, Antifungal, and Antiviral Agents
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The resulting drugs have been found to be effective in treating various diseases .
Preparation of Pesticides and Herbicides
- Scientific Field: Agrochemical Industry
- Application Summary: 4-Bromo-2-nitrobenzonitrile is also used in the agrochemical industry to produce pesticides and herbicides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The resulting pesticides and herbicides have been found to be effective in controlling pests and weeds .
Safety And Hazards
Direcciones Futuras
4-Bromo-2-nitrobenzonitrile has various applications in scientific experiments. It is mainly used as a starting material for the synthesis of other chemicals like pharmaceuticals and agrochemicals. By altering the chemical structures of organic materials, their nonlinear optical properties can be tuned .
Propiedades
IUPAC Name |
4-bromo-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBYLOUUUJPZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303443 | |
| Record name | 4-bromo-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzonitrile | |
CAS RN |
79603-03-5 | |
| Record name | 4-Bromo-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79603-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 158356 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079603035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 79603-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)


![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)








